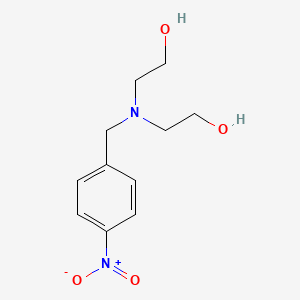

2,2'-(p-Nitrobenzylimino)di-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl-[(4-nitrophenyl)methyl]amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-7-5-12(6-8-15)9-10-1-3-11(4-2-10)13(16)17/h1-4,14-15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSRNDFJOWEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCO)CCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346235 | |

| Record name | 2,2'-(p-Nitrobenzylimino)di-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99982-60-2 | |

| Record name | 2,2'-(p-Nitrobenzylimino)di-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,2 P Nitrobenzylimino Di Ethanol and Its Precursors

Strategies for Imino Linkage Formation in Di-ethanolamine Architectures

The formation of an imino or, more accurately, an amino linkage in the synthesis of 2,2'-(p-Nitrobenzylimino)di-ethanol from diethanolamine (B148213) is most commonly accomplished via reductive amination. This powerful and versatile method involves the reaction of a carbonyl compound, in this case, p-nitrobenzaldehyde, with a primary or secondary amine, such as diethanolamine, in the presence of a reducing agent.

The reaction proceeds through a two-step mechanism. Initially, the amine nitrogen of diethanolamine undertakes a nucleophilic attack on the carbonyl carbon of p-nitrobenzaldehyde. This is followed by dehydration to form a Schiff base or, in the case of a secondary amine, an iminium cation intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. The direct, one-pot nature of reductive amination makes it a highly efficient strategy for constructing C-N bonds. nih.govgoogle.com

Alternative strategies for forming similar amino linkages in di-ethanolamine structures, though less direct for this specific target molecule, include the N-alkylation of diethanolamine with a suitable p-nitrobenzyl halide. However, this method can be prone to over-alkylation and the formation of quaternary ammonium (B1175870) salts, making reductive amination the more controlled and preferred approach. unimi.it

Approaches for the Introduction of the p-Nitrobenzyl Moiety

The introduction of the p-nitrobenzyl group is intrinsically linked to the choice of the starting materials in the primary synthetic strategy. In the context of reductive amination, p-nitrobenzaldehyde serves as the precursor that delivers the p-nitrobenzyl moiety to the final molecule. The aldehyde's carbonyl group is the reactive site that enables the initial condensation with diethanolamine.

Alternatively, the p-nitrobenzyl group can be introduced using p-nitrobenzyl halides, such as p-nitrobenzyl bromide or chloride, in an N-alkylation reaction with diethanolamine. This approach, while feasible, often requires careful control of reaction conditions to favor mono-alkylation and avoid the formation of undesired byproducts. The presence of a base is typically necessary to neutralize the hydrogen halide formed during the reaction.

The p-nitrobenzyl group itself is a useful entity in synthetic chemistry, often employed as a protecting group for amines and alcohols. Its stability under various conditions and the relative ease of its subsequent removal, typically through reduction of the nitro group, make it a valuable functional component. synchem.denih.gov

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound via reductive amination are highly dependent on the careful optimization of several key reaction parameters.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the outcome of the reductive amination process. Solvents must be capable of dissolving the reactants and the reducing agent while remaining inert to the reaction conditions. Dichloromethane and 1,2-dichloroethane (B1671644) have been frequently used for reductive aminations. commonorganicchemistry.comwikipedia.org However, due to environmental and safety concerns, a shift towards greener solvents is being explored. Studies have shown that ethyl acetate (B1210297) can be a comparable alternative to chlorinated solvents for reductive aminations mediated by sodium triacetoxyborohydride. wikipedia.org Other viable options in many cases include dimethyl carbonate, isopropyl alcohol, and 2-methyltetrahydrofuran. wikipedia.org The solvent can also influence the equilibrium of the initial iminium ion formation, with polar aprotic solvents generally being suitable for this type of reaction. wikipedia.org

Catalytic Systems in the Formation of this compound

While reductive amination can be carried out with stoichiometric reducing agents, catalytic systems offer a more atom-economical and sustainable approach. A variety of catalysts can be employed for the reduction step. For instance, catalytic hydrogenation using transition metals such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a common method. masterorganicchemistry.com These reactions typically require a hydrogen atmosphere.

The choice of catalyst can influence the reaction's selectivity. For example, Raney nickel is often preferred when the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C. In some cases, an acid co-catalyst can be beneficial, as it promotes the formation of the iminium intermediate, thereby driving the reaction forward.

Temperature and Pressure Influences on Synthetic Efficiency

Temperature and pressure are critical parameters that can significantly impact the rate and yield of the synthesis. Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the reactants or products. For instance, in some reductive amination reactions, increasing the temperature from 50 to 80 °C has been shown to improve conversion but at the expense of selectivity. masterorganicchemistry.com

Derivatization Reactions of this compound

The structure of this compound offers several functional groups that can be targeted for further chemical modification, leading to a variety of derivatives.

The two primary hydroxyl (-OH) groups are susceptible to esterification and etherification reactions. Esterification can be achieved by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding di-esters. Similarly, etherification can be carried out using alkyl halides under basic conditions, such as the Williamson ether synthesis, to produce di-ethers.

The tertiary amine nitrogen can potentially undergo N-oxidation using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

The most significant derivatization pathway involves the reduction of the aromatic nitro group (-NO2). This transformation is a common and well-established reaction in organic synthesis. The reduction of the nitro group to a primary amino group (-NH2) can be accomplished using various reagents, effectively converting the p-nitrobenzyl moiety into a p-aminobenzyl group. Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts such as Pd/C, PtO2, or Raney nickel under a hydrogen atmosphere is a highly effective method.

Metal/Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classical and reliable method for nitro group reduction.

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be employed for this transformation, sometimes offering better chemoselectivity in the presence of other reducible functional groups.

The resulting amino-substituted derivative, 2,2'-(p-Aminobenzylimino)di-ethanol, is a versatile intermediate itself. The newly formed primary aromatic amine can undergo a wide range of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce various substituents on the aromatic ring, or acylation to form amides. This highlights the synthetic utility of the nitro group as a masked amino functionality. unimi.it

Transformations at the Nitro Group

The nitro group on the aromatic ring is a versatile functional group, primarily serving as a precursor to an amino group through reduction. This transformation is one of the most significant reactions for this class of compounds, as it converts a strongly electron-deactivating, meta-directing substituent into a strongly electron-activating, ortho-, para-directing group. masterorganicchemistry.com

The reduction of aromatic nitro compounds to their corresponding anilines can be achieved through various synthetic methods. youtube.com Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium, platinum, or nickel. masterorganicchemistry.com For instance, the reduction of p-nitrobenzoic acid has been successfully carried out using a Pd/C catalyst. osti.gov Another common method involves the use of easily oxidized metals like iron, tin, or zinc in an acidic medium, such as hydrochloric acid. masterorganicchemistry.comyoutube.com

Recent advancements have focused on developing milder and more efficient catalytic systems. Nickel boride, prepared in situ from nickel chloride and sodium borohydride, has been shown to be an effective catalyst for the reduction of a wide range of nitroarenes in aqueous solutions, even at very low catalyst loadings. acs.org The choice of reducing agent and conditions can also sometimes lead to intermediate products like nitroso or hydroxylamine (B1172632) derivatives. nih.govmdpi.com

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Pd-C | Varies | Amine | youtube.com |

| Fe / HCl | Acidic solution | Amine | youtube.com |

| Sn / HCl | Acidic solution | Amine | masterorganicchemistry.com |

| NiCl₂ / NaBH₄ | Aqueous nanocellulose solution | Amine | acs.org |

This conversion of the nitro group to an amine in this compound would yield 2,2'-(p-Aminobenzylimino)di-ethanol, a compound with significantly different electronic and chemical properties, opening pathways for further functionalization, such as diazotization reactions.

Reactions Involving the Hydroxyl Groups of this compound

The two primary hydroxyl groups of the diethanolamine moiety are key sites for modification, most commonly through esterification and etherification reactions. These reactions allow for the attachment of various side chains, significantly altering the molecule's physical and chemical properties, such as solubility and lipophilicity.

Esterification is a fundamental reaction for this compound. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), is a standard method. masterorganicchemistry.com The reaction is an equilibrium, often driven to completion by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.com The rate of esterification is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

Alternatively, acylation can be achieved under milder conditions using more reactive carboxylic acid derivatives like acid chlorides or anhydrides. acs.org For example, diethanolamine derivatives can be acylated with fatty acid chlorides in solvents like chloroform (B151607) to produce the corresponding esters. acs.org This method avoids the harsh acidic conditions and high temperatures of Fischer esterification. The reaction of diethanolamine with fatty acid methyl esters can also be employed to produce fatty diethanolamides. acs.org

Table 2: Representative Esterification Reactions for Hydroxyl Groups

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid | Acid (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.com |

| Acid Chloride | Base (e.g., Pyridine), Room Temp. | Ester | acs.org |

| Acid Anhydride | Base or Acid Catalyst | Ester | nih.gov |

Applying these methods to this compound could produce a variety of mono- and di-esters, depending on the stoichiometry of the acylating agent used.

Modification of the Imino Linkage

The central nitrogen atom in this compound is a tertiary amine. This imino linkage can undergo several types of reactions, including alkylation and oxidation. The modification of this linkage is crucial for synthesizing derivatives with altered steric and electronic properties around the nitrogen center.

N-Alkylation of the tertiary amine with an alkyl halide would lead to the formation of a quaternary ammonium salt. This transformation changes the neutral amine into a positively charged quaternary center, which can dramatically increase water solubility and introduce ionic character to the molecule.

Reductive amination is a robust method for forming C-N bonds and synthesizing tertiary amines. nih.gov While this compound already possesses a tertiary amine, related principles can be used to modify secondary amine precursors. For instance, the reaction of a secondary amine with an aldehyde or ketone forms an iminium ion, which can then be reduced by a hydride reagent to yield the tertiary amine. nih.gov More advanced methods facilitate a one-pot union of an aldehyde, a secondary amine, and an alkyl halide to generate complex tertiary amines. nih.gov

The imine linkage itself, if formed from a precursor, can be a point of modification. Post-synthetic modification strategies have been developed to transform imine linkages into more stable amine linkages or other functional groups within larger molecular frameworks, a concept that could be applied to precursors of the target molecule. rsc.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be approached through the lens of green chemistry to minimize environmental impact and enhance safety. Key principles include the use of greener solvents, catalysts, and reaction conditions.

The synthesis of the precursor, diethanolamine, is an atom-economical reaction of ethylene (B1197577) oxide with ammonia. wikipedia.org However, the subsequent N-benzylation and the reactions involving the nitroaromatic precursor often rely on traditional organic solvents and reagents that pose environmental concerns.

Green approaches to the synthesis of related compounds offer a template for improving the synthesis of this compound. For instance, the oxidation of 2-nitrobenzyl alcohol to the corresponding aldehyde has been achieved in high yield using a water-soluble TEMPO catalyst and commercial bleach (NaClO), avoiding hazardous heavy metal oxidants. pku.edu.cn

In the reduction of the nitro group, a key transformation discussed in section 2.4.1, green methods are highly desirable. The use of water as a solvent is a significant improvement. Catalytic reductions using in-situ-prepared nickel boride in a dilute aqueous solution of nanocellulose demonstrate high efficiency and allow for catalyst recycling. acs.org Similarly, ammoxidation of p-nitrotoluene to p-nitrobenzonitrile has been explored using heterogeneous catalysts to create more environmentally friendly processes. rsc.org The development of new routes to nitroaldehydes that avoid thermally unstable intermediates also represents an important safety and green chemistry advance. researchgate.net

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water or bio-based alternatives. | Reduced pollution and toxicity. | acs.orgrsc.org |

| Catalysis | Employing recyclable heterogeneous or biocatalysts instead of stoichiometric reagents. | Waste reduction, increased efficiency, easier product separation. | acs.orgpku.edu.cnresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Less waste generation. | wikipedia.org |

By integrating these principles, the synthesis of this compound and its subsequent chemical transformations can be made more sustainable, cost-effective, and safer.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2 P Nitrobenzylimino Di Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2,2'-(p-Nitrobenzylimino)di-ethanol. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to map out the complete carbon-hydrogen framework of the molecule.

Proton (¹H) NMR Chemical Shift Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the p-substituted benzene (B151609) ring are expected to appear in the downfield region, typically between 7.5 and 8.2 ppm. The electron-withdrawing nature of the nitro group significantly deshields these protons. Specifically, the two protons ortho to the nitro group would resonate at a higher chemical shift compared to the two protons meta to it, likely resulting in a characteristic AA'BB' splitting pattern.

The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) are anticipated to produce a singlet at approximately 3.8 ppm. The protons of the di-ethanolamino moiety, specifically the two methylene groups adjacent to the nitrogen atom (-N-CH₂-), are expected to resonate around 2.7-2.9 ppm. The methylene groups adjacent to the hydroxyl groups (-CH₂-OH) would likely appear further downfield, around 3.6-3.8 ppm, due to the deshielding effect of the oxygen atom. The hydroxyl protons (-OH) themselves would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but typically falls in the range of 2.0-5.0 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.2 | d | 2H |

| Aromatic H (meta to NO₂) | ~7.5 | d | 2H |

| Benzyl CH₂ | ~3.8 | s | 2H |

| N-CH₂ | ~2.8 | t | 4H |

| O-CH₂ | ~3.7 | t | 4H |

| OH | Variable (2.0-5.0) | br s | 2H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assessment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aromatic carbons will resonate in the 120-150 ppm region. The carbon atom bearing the nitro group (C-NO₂) is expected to be the most downfield of the aromatic signals, likely around 147 ppm, while the carbon attached to the benzyl group will be around 145 ppm. The other aromatic carbons will appear in the 123-130 ppm range.

The benzylic carbon (-CH₂-) is predicted to have a chemical shift in the range of 55-60 ppm. The carbons of the di-ethanolamino side chains will also show distinct signals. The carbons bonded to the nitrogen atom (N-CH₂) are expected around 50-55 ppm, while the carbons bonded to the hydroxyl groups (O-CH₂) will be slightly more downfield, in the region of 58-62 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NO₂ | ~147 |

| Aromatic C-CH₂ | ~145 |

| Aromatic CH (ortho to NO₂) | ~124 |

| Aromatic CH (meta to NO₂) | ~130 |

| Benzyl CH₂ | ~58 |

| N-CH₂ | ~54 |

| O-CH₂ | ~60 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the -N-CH₂- and -O-CH₂- protons in the ethanolamine (B43304) side chains.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton signal with its directly attached carbon atom. This is crucial for unambiguously assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For quaternary carbons, which lack attached protons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be utilized. This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which would, for example, confirm the connection between the benzylic protons and the aromatic ring carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A broad and strong absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding.

The presence of the nitro group (-NO₂) would be confirmed by two strong absorption bands: an asymmetric stretching vibration typically around 1520-1500 cm⁻¹ and a symmetric stretching vibration near 1350-1330 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl and ethanolamine moieties would be observed in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to produce a band in the 1250-1020 cm⁻¹ range. The C-O stretching of the primary alcohol groups will likely be visible as a strong band around 1050 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3400-3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100-3000 | Weak to Medium |

| Aliphatic C-H | Stretching | 2950-2850 | Medium |

| NO₂ | Asymmetric Stretching | 1520-1500 | Strong |

| NO₂ | Symmetric Stretching | 1350-1330 | Strong |

| C-N | Stretching | 1250-1020 | Medium |

| C-O | Stretching | ~1050 | Strong |

Raman Spectroscopy in Molecular Structure Characterization

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H tend to give strong signals in FT-IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching vibration of the nitro group around 1350 cm⁻¹ is expected to be particularly intense in the Raman spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for understanding its fragmentation behavior under ionization.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like this compound. In ESI-MS, the analyte is introduced into the mass spectrometer in a solution, often a mixture of aqueous and organic solvents. rsc.org This technique is advantageous for identifying the molecular mass of analytes as it typically results in mass spectra with minimal fragmentation. nih.gov

For this compound, with a molecular weight of 240.26 g/mol , ESI-MS analysis is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 241.27. synchem.de Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. nih.gov The inclusion of supercharging reagents like m-nitrobenzyl alcohol can enhance signal intensity and the formation of multiply charged ions, although for a molecule of this size, singly charged species are predominant. rsc.org

The fragmentation pattern in ESI-MS/MS can provide valuable structural information. For nitroaromatic compounds, characteristic fragmentation includes the loss of NO₂ (46 Da) and NO (30 Da). nih.gov The presence of the diethanolamine (B148213) moiety would likely lead to fragmentation pathways involving the loss of water (18 Da) or cleavage of the C-N bonds.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 241.27 | Protonated molecule |

| [M+Na]⁺ | 263.25 | Sodium adduct |

| [M-NO₂]⁺ | 195.27 | Loss of nitro group |

| [M-H₂O+H]⁺ | 223.26 | Loss of water |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like diethanolamine derivatives, derivatization is often necessary to increase their volatility and improve chromatographic performance. researchgate.netchromforum.org Methods such as silylation or trifluoroacetylation can be employed. researchgate.net

GC-MS analysis of derivatized this compound can provide information on its purity by separating it from any volatile impurities or byproducts from its synthesis. The mass spectrum obtained from the electron ionization (EI) source in a GC-MS system typically shows extensive fragmentation, which can be used to confirm the structure of the molecule. nih.gov

Characteristic fragments for nitroaromatic compounds in EI-MS include ions corresponding to the molecular ion [M]⁺•, [M-NO₂]⁺•, and fragments arising from the cleavage of the benzyl group and the diethanolamine side chain. researchgate.netyoutube.com The fragmentation pattern of the diethanolamine portion would likely show losses of CH₂OH (31 Da) and subsequent fragments.

Table 2: Potential GC-MS Fragmentation Data for Derivatized this compound

| Fragment | Description |

| [M]⁺• | Molecular ion of the derivatized compound |

| [M-NO₂]⁺• | Loss of the nitro group |

| [M-CH₂OSi(CH₃)₃]⁺ | Loss from the derivatized hydroxyl group |

| C₇H₆NO₂⁺ | p-Nitrobenzyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the p-nitrobenzyl chromophore.

Nitroaromatic compounds typically exhibit distinct absorption bands in the UV region. For instance, nitrobenzene (B124822) shows two weak bands around 350 nm and 280 nm, and two strong bands around 240 nm and 193 nm in the gas phase. acs.org These transitions are associated with π → π* and n → π* electronic transitions of the nitro group and the benzene ring. nih.govacs.orgresearchgate.net The presence of the diethanolamino substituent on the benzyl group may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its electronic influence on the aromatic system.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Suitable Solvent (e.g., Ethanol)

| Wavelength (λmax) | Type of Transition | Chromophore |

| ~250-280 nm | π → π | Benzene ring and nitro group |

| ~330-360 nm | n → π | Nitro group |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₁H₁₆N₂O₄. synchem.de This comparison serves as a crucial verification of the compound's stoichiometric purity. pcc.eulibretexts.orgkhanacademy.org

The process typically involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The oxygen content is usually determined by difference. Agreement between the experimental and theoretical values within a narrow margin (typically ±0.4%) is considered evidence of the compound's purity and correct elemental composition.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for C₁₁H₁₆N₂O₄

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 54.99 | 54.95 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 11.66 | 11.62 |

| Oxygen (O) | 26.64 | 26.68 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal key details such as the planarity of the nitrobenzene ring, the orientation of the nitro group relative to the ring, and the conformation of the diethanolamine side chain. researchgate.net Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups and potential π-π stacking of the nitroaromatic rings, can also be identified. mdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.6 |

| b (Å) | 3.7 |

| c (Å) | 13.6 |

| β (°) | 91.7 |

| Volume (ų) | 686 |

| Z | 4 |

Mechanistic Studies of Reactions Involving 2,2 P Nitrobenzylimino Di Ethanol

Reaction Kinetics and Rate Law Determination

No data is available regarding the reaction kinetics or the determination of the rate law for reactions involving 2,2'-(p-Nitrobenzylimino)di-ethanol.

Investigation of Intermediates and Transition States

There is no published research on the investigation of intermediates or transition states that may form during chemical reactions with this compound.

Elucidation of Catalytic Pathways in Reactions with this compound

Information detailing the elucidation of catalytic pathways for reactions where this compound is a reactant is not available.

Solvent Effects on Reaction Mechanisms of this compound

There are no studies available that explore the effects of different solvents on the reaction mechanisms of this compound.

In-depth Analysis of this compound Reveals Scant Research on Coordination Chemistry

Despite its well-defined structure, a thorough review of available scientific literature indicates a significant gap in the research concerning the coordination and supramolecular chemistry of the chemical compound this compound. Extensive searches for dedicated studies on its behavior as a ligand with transition metals, including its binding modes, the influence of its distinct functional groups on complexation, and the synthesis and characterization of its metal complexes, have yielded no specific results.

The compound, with the molecular formula C₁₁H₁₆N₂O₄, is commercially available, suggesting its utility in certain chemical applications. However, its role as a chelating agent in coordination chemistry appears to be an unexplored area of research. While numerous studies exist for structurally related compounds, such as other Schiff bases, diethanolamine (B148213) derivatives, and ligands containing nitro functional groups, the specific properties and reactivity of this compound in the formation of metal complexes remain undocumented in publicly accessible scientific databases.

Consequently, a detailed discussion on the ligand properties, including its chelation behavior, and the synthesis and characterization of its coordination compounds, as outlined in the requested article structure, cannot be provided at this time due to the absence of published research on this specific compound. Further experimental investigation would be required to elucidate the coordination chemistry of this compound.

Coordination Chemistry and Supramolecular Assemblies of 2,2 P Nitrobenzylimino Di Ethanol

Applications of 2,2'-(p-Nitrobenzylimino)di-ethanol Metal Complexes in Catalysis

A thorough search of scientific databases reveals no specific studies on the catalytic applications of metal complexes formed with this compound. The ligand itself possesses a tertiary amine and two hydroxyl groups, making it a potential tridentate N,O,O-donor suitable for coordinating with a variety of metal centers. In principle, such complexes could be explored for catalytic activities.

The field of catalysis with metal complexes is vast, with research exploring how ligand design influences reactivity, selectivity, and catalyst stability. mdpi.comuu.nl The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in this compound could offer interesting coordination geometries, but without experimental data, any discussion of its catalytic potential remains speculative.

Supramolecular Interactions Involving this compound

The assembly of molecules into larger, ordered structures through non-covalent forces is a cornerstone of supramolecular chemistry. The structure of this compound suggests it could participate in several key supramolecular interactions, though specific crystallographic or spectroscopic data for this compound is not available.

The diethanolamine (B148213) portion of the molecule features two hydroxyl (-OH) groups, which are classic hydrogen bond donors. The nitrogen atom of the tertiary amine and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This combination of donors and acceptors creates a high potential for the formation of extensive hydrogen-bonding networks in the solid state.

In related systems, hydrogen bonding is a dominant force in defining the crystal structure. For example, the structure of pure, solid diethanolamine is directed by such interactions. wikipedia.org In various metal complexes, hydrogen bonds involving coordinated or free ligands, as well as solvent molecules, are crucial for stabilizing the crystal packing. researchgate.netmdpi.comresearchgate.net Without a crystal structure for this compound, the specific nature of its hydrogen bonding network—whether it forms chains, sheets, or more complex three-dimensional architectures—remains unknown.

The p-nitrobenzyl group provides a platform for π-stacking interactions, a non-covalent interaction between aromatic rings. The electron-withdrawing nitro group significantly influences the electronic properties of the benzene (B151609) ring, making it electron-deficient. This can lead to strong π-π stacking interactions, particularly with electron-rich aromatic rings.

Theoretical and experimental studies on other nitroarenes confirm the importance of these interactions. Computational models show that interactions between nitroarenes and aromatic amino acid side chains can be very strong, with binding energies up to -14.6 kcal/mol. nih.gov The strength and geometry of these interactions are highly dependent on the number and position of the nitro substituents. nih.govacs.org In general, π-stacking involves an offset or slipped arrangement of the parallel rings to maximize favorable π-σ attraction and minimize electrostatic repulsion. rsc.org While these principles are well-established, no structural data exists to confirm or quantify the π-stacking behavior of this compound in a crystal lattice.

Applications of 2,2 P Nitrobenzylimino Di Ethanol in Chemical Research

Role as a Chemical Intermediate in Advanced Organic Synthesis

2,2'-(p-Nitrobenzylimino)di-ethanol serves as a versatile chemical intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—two hydroxyl groups and a reducible nitro group—allows for a variety of chemical transformations.

The hydroxyl groups can undergo esterification or etherification to introduce new functional moieties. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or diazotization. This dual functionality makes this compound a valuable building block for the synthesis of functional materials and compounds with tailored properties. For instance, the reduction of the nitro group to an amine opens up pathways to create novel dyes, pharmacologically active compounds, or ligands for metal complexes.

Contributions to Polymer Science and Functional Materials Development

The di-ethanolamine structure of this compound makes it a suitable monomer for the synthesis of various polymers, including polyesters and polyurethanes. The nitrobenzyl group can impart specific functionalities to the resulting polymer, such as photo-sensitivity or electrochemical activity.

Incorporation into Polymeric Scaffolds

As a diol, this compound can be incorporated into polymeric chains through condensation polymerization with dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. The general reaction for polyurethane synthesis involves the reaction of a diol with a diisocyanate.

The incorporation of the p-nitrobenzyl group into the polymer backbone can be used to create photo-degradable materials. The ortho-nitrobenzyl group, a related structure, is a well-known photolabile protecting group that can be cleaved upon UV irradiation. This property is highly valuable in applications such as drug delivery systems and photoresists. mdpi.com While the p-nitro isomer has different photochemical properties, it can still influence the polymer's response to light.

Material Properties influenced by this compound Incorporation

The inclusion of this compound into a polymer can significantly influence its material properties. The polar nitro group and hydroxyl groups can increase the polymer's hydrophilicity and its affinity for polar solvents. Furthermore, the rigid aromatic ring can enhance the thermal stability and mechanical strength of the polymer.

The potential for creating photo-responsive materials is a key feature. For example, polymers containing o-nitrobenzyl groups have been used to create photodegradable hydrogels. A similar principle could be applied to polymers incorporating this compound, where light could trigger changes in the material's structure and properties.

| Property | Influence of this compound |

| Solubility | Increased polarity due to hydroxyl and nitro groups may enhance solubility in polar solvents. |

| Thermal Stability | The aromatic ring can increase the thermal stability of the resulting polymer. |

| Mechanical Properties | The rigid structure of the nitrobenzyl group can contribute to the mechanical strength of the polymer. |

| Photo-responsiveness | The nitrobenzyl group offers potential for creating light-sensitive or degradable materials. mdpi.com |

Applications in Analytical Chemistry as a Reagent or Derivatizing Agent

In analytical chemistry, derivatization is often employed to enhance the detectability of analytes. This compound possesses functional groups that make it a potential derivatizing agent for various analytical techniques, such as HPLC and gas chromatography.

The hydroxyl groups can react with acidic functional groups in analytes to form esters. More significantly, the p-nitrobenzyl group can act as a chromophore, enhancing the UV-Vis absorbance of the derivatized analyte, thereby increasing the sensitivity of detection. Derivatization reactions are commonly used to improve the analytical signal for compounds with hydroxyl groups. nih.gov

| Functional Group of Analyte | Potential Derivatization Reaction with this compound |

| Carboxylic Acid | Esterification with the hydroxyl groups of the di-ethanol moiety. |

| Amine | The nitro group could potentially be modified to create a reactive site for amine derivatization. |

Potential in Sensor Development and Recognition Systems

The electrochemical and photophysical properties of the nitroaromatic group in this compound make it a promising candidate for the development of chemical sensors.

The nitro group is electrochemically active and can be reduced at an electrode surface. This property can be exploited for the development of electrochemical sensors for the detection of various analytes. The presence of an analyte could modulate the reduction potential or current of the nitro group, providing a detectable signal. Electrochemical sensors for nitroaromatic compounds are an active area of research. acs.orgacs.org

Furthermore, the nitroaromatic moiety can act as a fluorescence quencher. researchgate.net A sensor could be designed where the fluorescence of a fluorophore is quenched by the proximate nitrobenzyl group of this compound. The binding of a target analyte could disrupt this quenching interaction, leading to a "turn-on" fluorescence signal. This mechanism is often used in the design of fluorescent probes for detecting various chemical species. nih.gov

| Sensor Type | Principle of Operation |

| Electrochemical Sensor | The electrochemical reduction of the nitro group can be modulated by the presence of an analyte, leading to a change in the electrical signal. acs.orgacs.org |

| Fluorescent Sensor | The nitrobenzyl group can act as a quencher for a nearby fluorophore. Analyte binding can disrupt this quenching, resulting in a change in fluorescence intensity. researchgate.netnih.gov |

Computational and Theoretical Investigations of 2,2 P Nitrobenzylimino Di Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies

DFT studies would provide insights into the optimized geometry of 2,2'-(p-Nitrobenzylimino)di-ethanol, including bond lengths, bond angles, and dihedral angles. These calculations would also yield electronic properties such as total energy, dipole moment, and the distribution of atomic charges. Such data is crucial for predicting the molecule's reactivity and interaction with other chemical species.

Molecular Orbital Analysis

An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be a key component of quantum chemical calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound. These simulations would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. By analyzing the trajectory of the atoms over time, researchers can understand the flexibility of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding, with surrounding molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are often used to predict various spectroscopic parameters. For instance, DFT calculations can predict vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. Similarly, predictions of NMR chemical shifts and UV-Vis absorption spectra can be made and correlated with experimental findings to confirm the molecular structure and electronic transitions.

Computational Design of Novel Derivatives based on this compound Scaffold

The core structure of this compound could serve as a scaffold for the computational design of new derivatives. By modifying functional groups on the parent molecule, researchers could theoretically screen for new compounds with desired properties, such as altered electronic characteristics or enhanced binding affinity to a specific target. This in-silico approach can significantly streamline the discovery and development of new chemical entities.

Future Research Directions and Outlook in 2,2 P Nitrobenzylimino Di Ethanol Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2,2'-(p-Nitrobenzylimino)di-ethanol is foundational to its study and application. While classical methods for synthesizing tertiary amines, such as the reaction of p-nitrobenzyl halide with diethanolamine (B148213), are established, future research will likely focus on more efficient and sustainable approaches.

Key Research Objectives:

Green Chemistry Approaches: Future synthetic strategies are expected to align with the principles of green chemistry. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste. For instance, the development of biocatalytic methods, employing enzymes like transaminases or imine reductases, could offer highly selective and sustainable routes to this and related compounds under mild conditions. numberanalytics.com Another promising avenue is the "hydrogen borrowing" strategy, which involves the metal-catalyzed reaction of an alcohol with an amine, producing water as the only byproduct and showcasing high atom economy. rsc.org

Catalytic Innovations: Research into novel catalysts, including transition-metal complexes and organocatalysts, could lead to more efficient and selective syntheses. numberanalytics.comrsc.org For example, the use of Brønsted acids to promote direct reductive amination presents a practical and metal-free alternative. rsc.org Water-soluble catalysts, such as iridium-ammine complexes, could also enable the synthesis to be performed in aqueous media, further enhancing the sustainability of the process. acs.org

Flow Chemistry: The application of flow chemistry and continuous processing for the synthesis of this compound could offer advantages in terms of scalability, safety, and process control. numberanalytics.com

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Nucleophilic Substitution | Well-established, straightforward | Use of hazardous reagents, potential for side reactions |

| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme stability and cost, substrate scope |

| Hydrogen Borrowing | High atom economy, water as byproduct | Catalyst development and cost |

| Brønsted Acid Catalysis | Metal-free, practical | Substrate scope, reaction conditions |

| Flow Chemistry | Scalable, improved safety and control | Initial setup cost, optimization of parameters |

Advanced Characterization Techniques for In-situ Monitoring

A deep understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound requires the use of advanced analytical techniques. Future research will increasingly rely on in-situ monitoring to gain real-time insights.

Key Research Objectives:

Spectroscopic Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products in real-time. rsc.orgspectroscopyonline.comresearchgate.net This is particularly valuable for optimizing reaction conditions and understanding complex reaction pathways. For instance, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to monitor organic reactions continuously. rsc.orgnih.gov

Mass Spectrometry: In-situ mass spectrometry-based techniques, like condensed phase membrane introduction mass spectrometry (CP-MIMS), offer high selectivity and sensitivity for monitoring complex reaction mixtures, including non-aqueous solutions. acs.org This can provide detailed kinetic data and mechanistic insights that are often difficult to obtain with spectroscopic methods alone. acs.org

Multimodal Approaches: The combination of multiple in-situ techniques (e.g., simultaneous ATR-IR, UV-vis, and Raman spectroscopy) can provide a more comprehensive picture of a reacting system, yielding information on dissolved species, adsorbed intermediates, and catalyst behavior. researchgate.net

Table 2: Advanced Characterization Techniques for In-situ Monitoring

| Technique | Information Gained | Applicability to this compound |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of functional groups | Monitoring synthesis, degradation, and complexation reactions |

| In-situ Mass Spectrometry | Real-time molecular weight and fragmentation data | Elucidating reaction mechanisms and identifying transient species |

| In-situ NMR Spectroscopy | Detailed structural information of species in solution | Characterizing intermediates and products without isolation |

| Multimodal Spectroscopy | Comprehensive, time-resolved data on multiple phases | Studying heterogeneous catalytic reactions or complex solution equilibria |

Expansion of Coordination Chemistry to New Metal Centers and Architectures

The diethanolamine moiety in this compound provides multiple coordination sites (nitrogen and two hydroxyl groups), making it a versatile ligand for the construction of metal-organic complexes.

Key Research Objectives:

Novel Metal Complexes: While diethanolamine complexes with transition metals like Co(II), Ni(II), Zn(II), and Cu(II) have been studied, there is vast potential to explore its coordination with a wider range of metal centers, including lanthanides and precious metals. iaea.orgresearchgate.nettees.ac.uk The synthesis of new metal complexes could lead to materials with interesting magnetic, optical, or catalytic properties.

Supramolecular Architectures: The tridentate nature of the ligand could be exploited to create diverse supramolecular architectures, such as dimers, polymers, and metal-organic frameworks (MOFs). researchgate.netacs.org The p-nitrobenzyl group can also influence the packing and dimensionality of these structures through intermolecular interactions.

Host-Guest Chemistry: The designed cavities within these supramolecular structures could be investigated for their ability to encapsulate small molecules, leading to applications in sensing, storage, or controlled release.

Development of Structure-Property Relationships for Targeted Chemical Applications

A systematic investigation into the relationship between the molecular structure of this compound and its derivatives and their resulting properties is crucial for designing materials with specific functions.

Key Research Objectives:

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic properties (e.g., HOMO-LUMO energies), and reactivity. nih.govmdpi.comresearchgate.net These theoretical studies can guide the synthesis of new derivatives with tailored properties. For nitroaromatic compounds, properties like electrophilicity have been correlated with their biological activity. nih.gov

Systematic Derivatization: The synthesis and characterization of a library of derivatives, with systematic modifications to the aromatic ring (e.g., varying the position or nature of the substituent) or the diethanolamine backbone, will provide empirical data to establish robust structure-property relationships.

Property-Driven Design: By understanding how structural modifications influence properties such as light absorption, redox potential, and binding affinity, it will be possible to design and synthesize molecules for targeted applications, for instance, as sensors, catalysts, or components of photo-responsive materials.

Table 3: Potential Structure-Property Relationships to Investigate

| Structural Feature | Property to Investigate | Potential Application |

|---|---|---|

| Nitro Group Position/Number | Electronic properties, reactivity | Sensors, energetic materials |

| Substituents on Aromatic Ring | Photophysical properties, solubility | Photo-responsive materials, dyes |

| Modification of Diethanolamine | Coordination geometry, complex stability | Catalysis, magnetic materials |

Interdisciplinary Research Opportunities in Materials Science and Organic Chemistry

The unique combination of a photo-active nitrobenzyl group and a metal-coordinating diethanolamine moiety in this compound opens up numerous opportunities for interdisciplinary research.

Key Research Objectives:

Photo-responsive Materials: The o-nitrobenzyl group is a well-known photolabile protecting group. acs.orgnih.gov While the subject compound has a p-nitrobenzyl group, the photochemistry of nitrobenzyl compounds, in general, is a rich area. acs.orgrsc.org Research could explore the potential for light-induced cleavage of the C-N bond or other photochemical transformations, leading to applications in photo-responsive polymers, hydrogels, or surfaces. acs.orgnih.gov

Precursors for Organic Synthesis: Diethanolamine and its derivatives are versatile building blocks in organic synthesis, used in the preparation of heterocycles, amides, and other functional molecules. researchgate.netacs.orggoogle.comgoogle.com The title compound could serve as a precursor for more complex molecular architectures. Furthermore, nitro compounds are valuable intermediates in the synthesis of pharmaceuticals, readily transformable into other functional groups like amines. frontiersin.org

Corrosion Inhibition: Diethanolamine is used as a corrosion inhibitor. wikipedia.orgresearchgate.net The potential of this compound and its metal complexes to act as corrosion inhibitors for various metals and alloys could be an interesting area of investigation, particularly in industrial settings.

The future research on this compound is set to be a multidisciplinary endeavor, bridging the gap between fundamental chemical principles and the development of functional materials. By focusing on sustainable synthesis, advanced characterization, and the exploration of its coordination chemistry and structure-property relationships, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 2,2'-(p-Nitrobenzylimino)di-ethanol, and how can impurities be minimized during purification?

The compound is likely synthesized via nucleophilic substitution between p-nitrobenzyl chloride and ethanolamine, analogous to methods for structurally related imino diethanol derivatives . To minimize impurities:

- Use stoichiometric control (1:2 molar ratio of p-nitrobenzyl chloride to ethanolamine) to avoid mono-substituted byproducts.

- Purify via recrystallization in ethanol/water (80:20 v/v), leveraging the compound’s moderate melting point (49–53°C) .

- Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1) to isolate the target product at Rf ~0.5.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What solvents and storage conditions are recommended for maintaining the stability of this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol/water mixtures .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis of the imino group. Avoid exposure to moisture, as nitro compounds can degrade into toxic byproducts under humid conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Contradictions may arise from tautomerism or dynamic proton exchange. Methodological approaches include:

- Variable-temperature NMR : Conduct experiments from 25°C to −40°C to slow exchange processes and resolve splitting patterns .

- pH-dependent studies : Adjust solution pH (e.g., using DCl or NaOD in D₂O) to stabilize specific tautomeric forms .

- DFT calculations : Model the electronic environment to predict chemical shifts and coupling constants, comparing results with experimental data .

Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic systems?

- Reaxys/BKMS_METABOLIC databases : Identify analogous reactions (e.g., nitro group reduction or imino bond cleavage) to infer kinetic parameters .

- DFT/MD simulations :

Q. How can the environmental impact of this compound be assessed, particularly its persistence and degradation pathways?

- Aerobic biodegradation assays : Use OECD 301F guidelines with activated sludge to measure half-life. Nitro groups often resist degradation, requiring specialized microbial consortia .

- Photodegradation studies : Expose to UV light (λ = 254 nm) and analyze by LC-MS for nitro-to-amine reduction products .

- Ecotoxicity screening : Test on Daphnia magna (OECD 202) and algae (OECD 201) to estimate LC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Source validation : Cross-check data from NIST Chemistry WebBook or PubChem, avoiding unreviewed platforms .

- Experimental replication : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility .

- Contextual factors : Note differences in purity grades (e.g., 98% vs. anhydrous) or polymorphic forms that may affect results .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.